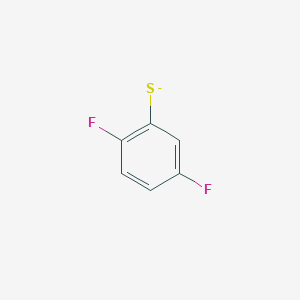

2,5-Difluorobenzenethiolate

Description

Conceptual Framework of Aryl Thiolates in Organic and Inorganic Chemistry

Aryl thiolates, the conjugate bases of aryl thiols, are anionic ligands characterized by a sulfur atom bonded to an aromatic ring. The sulfur atom, with its lone pairs of electrons, acts as a soft Lewis base, readily coordinating to a wide range of metal centers. This interaction forms the basis of their extensive use in both organic and inorganic chemistry.

In organic synthesis, aryl thiolates are versatile nucleophiles, participating in a variety of carbon-sulfur bond-forming reactions. They are key intermediates in the synthesis of diaryl sulfides, aryl alkyl sulfides, and other organosulfur compounds. The reactivity of the thiolate can be tuned by the substituents on the aromatic ring; electron-donating groups enhance nucleophilicity, while electron-withdrawing groups diminish it.

In the realm of inorganic and coordination chemistry, aryl thiolates are prized for their ability to form stable complexes with a diverse array of transition metals. The nature of the metal-sulfur bond can range from predominantly covalent to more ionic, depending on the metal's identity and oxidation state. These thiolate ligands can adopt various coordination modes, including terminal, bridging, and capping, leading to the formation of mononuclear complexes, polynuclear clusters, and coordination polymers with intricate architectures. The electronic properties of the resulting metal-thiolate complexes are heavily influenced by the substituents on the aryl ring, which can modulate the electron density at the sulfur donor atom and, consequently, the properties of the metal center.

Distinctive Features of Fluorinated Aromatic Ligands

The introduction of fluorine atoms onto an aromatic ligand, such as a benzenethiolate (B8638828), imparts a unique set of properties that significantly alter its behavior in chemical systems. Fluorine is the most electronegative element, and its presence on an aromatic ring has profound electronic and steric consequences.

Electronic Effects:

Inductive Electron Withdrawal: The strong electron-withdrawing nature of fluorine atoms, through the sigma bond framework (inductive effect), decreases the electron density on the aromatic ring and, subsequently, on the sulfur donor atom of the thiolate. This reduction in electron-donating ability can stabilize metal centers in lower oxidation states and influence the redox potentials of the resulting metal complexes.

Steric and Structural Effects:

Increased Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can affect its solubility and interactions with nonpolar environments.

Intermolecular Interactions: Fluorinated aromatic rings can participate in non-covalent interactions, such as dipole-dipole and quadrupole-quadrupole interactions, which can influence the packing of molecules in the solid state and the formation of supramolecular assemblies.

Enhanced Stability: The strong carbon-fluorine bond contributes to the increased thermal and oxidative stability of fluorinated ligands and their metal complexes.

These distinctive features make fluorinated aromatic ligands, including 2,5-Difluorobenzenethiolate, attractive targets for the design of catalysts with unique reactivity, functional materials with tailored electronic properties, and self-assembled monolayers with controlled surface characteristics.

Research Trajectory and Significance of this compound in Contemporary Chemistry

While the broader field of fluorinated aryl thiolates has seen considerable research interest, the specific investigation of this compound has been more focused. This particular isomer, with fluorine atoms at the 2 and 5 positions of the benzene (B151609) ring, presents a unique substitution pattern that influences its electronic and steric profile.

The deprotonation of 2,5-difluorobenzenethiol (B1350833) yields the this compound anion, a nucleophilic species that can serve as a building block in organic synthesis or as a ligand in coordination chemistry. researcher.life The presence of two fluorine atoms significantly impacts the compound's reactivity and its interactions with other chemical entities. researcher.life

In materials science, research has explored the use of difluorobenzenethiol isomers, including the 2,5-isomer, in the formation of self-assembled monolayers (SAMs) on metal surfaces. These studies aim to understand how the position of the fluorine atoms affects the work function and surface properties of the modified material. For instance, the dipole moment created by the C-F bonds can be leveraged to tune the electronic characteristics of surfaces, which is crucial for applications in organic electronics.

Although specific, in-depth studies on the coordination chemistry of this compound are not extensively documented in publicly available research, its potential as a ligand is significant. The electronic modifications induced by the two fluorine atoms are expected to influence the catalytic activity and spectroscopic properties of its metal complexes. Future research is likely to focus on synthesizing and characterizing metal complexes of this compound to explore their potential in catalysis, particularly in reactions where fine-tuning of the electronic environment of the metal center is critical for performance. The unique electronic properties conferred by the fluorine substituents make it a valuable tool for creating stable metal complexes. researcher.life

Structure

3D Structure

Properties

Molecular Formula |

C6H3F2S- |

|---|---|

Molecular Weight |

145.15 g/mol |

IUPAC Name |

2,5-difluorobenzenethiolate |

InChI |

InChI=1S/C6H4F2S/c7-4-1-2-5(8)6(9)3-4/h1-3,9H/p-1 |

InChI Key |

PQRVQUXEBQKVEQ-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=C(C=C1F)[S-])F |

Origin of Product |

United States |

Synthetic Methodologies for 2,5 Difluorobenzenethiolate and Its Derivatives

Preparative Routes to 2,5-Difluorobenzenethiol (B1350833)

The synthesis of 2,5-difluorobenzenethiol can be achieved through several strategic pathways, primarily involving the introduction of a thiol group onto a pre-functionalized benzene (B151609) ring or the direct functionalization of a difluorobenzene scaffold.

A common and effective method for preparing aryl thiols involves the transition-metal-catalyzed cross-coupling of aryl halides with a sulfur source. beilstein-journals.orgnih.gov For the synthesis of 2,5-difluorobenzenethiol, a suitable precursor such as 1-bromo-2,5-difluorobenzene or 1-iodo-2,5-difluorobenzene can be coupled with a thiol surrogate.

One such strategy employs a copper(II)-catalyzed reaction with 1,2-ethanedithiol. elsevierpure.comresearchgate.net This method is advantageous due to the use of readily available reagents and relatively mild reaction conditions. The reaction proceeds in a single step, providing the desired aryl thiol in high yield. elsevierpure.com The process is compatible with a range of functional groups, making it a versatile choice for synthesizing substituted aryl thiols. elsevierpure.com

| Reactant | Catalyst | Sulfur Source | Base | Solvent | Conditions | Product |

| 1-Iodo-2,5-difluorobenzene | CuI | 1,2-Ethanedithiol | K₂CO₃ | N,N-Dimethylformamide (DMF) | 80 °C, 12 h | 2,5-Difluorobenzenethiol |

| 1-Bromo-2,5-difluorobenzene | Pd(OAc)₂ / CyPF-t-Bu | Triisopropylsilanethiol (TIPS-SH) | LiHMDS | Toluene | 110 °C | TIPS-protected thiol, followed by deprotection with TBAF |

This table presents illustrative reaction conditions based on general methods for aryl thiol synthesis. nih.govelsevierpure.com

An alternative route involves the direct functionalization of the 1,4-difluorobenzene (B165170) ring. This is typically a two-step process beginning with chlorosulfonation, followed by reduction of the resulting sulfonyl chloride. google.com

In the first step, 1,4-difluorobenzene is treated with chlorosulfonic acid. pageplace.deresearchgate.net This electrophilic aromatic substitution reaction introduces a chlorosulfonyl group (-SO₂Cl) onto the benzene ring, yielding 2,5-difluorobenzenesulfonyl chloride. The reaction is typically performed at low to moderate temperatures. google.com

The subsequent step involves the reduction of the 2,5-difluorobenzenesulfonyl chloride to 2,5-difluorobenzenethiol. A common reducing agent for this transformation is zinc powder in an acidic medium, such as dilute sulfuric acid. google.com This "one-pot" approach, where the reduction is carried out directly after the chlorosulfonation without isolation of the intermediate, can streamline the process, reduce waste, and improve efficiency. google.com

| Step | Reactant | Reagent(s) | Solvent | Conditions | Intermediate/Product |

| 1. Chlorosulfonation | 1,4-Difluorobenzene | Chlorosulfonic acid (ClSO₃H) | Neat or inert solvent | 5-10 °C | 2,5-Difluorobenzenesulfonyl chloride |

| 2. Reduction | 2,5-Difluorobenzenesulfonyl chloride | Zinc powder / H₂SO₄ (aq) | N/A (in situ) | 70-95 °C, 1-4 h | 2,5-Difluorobenzenethiol |

This table outlines a typical two-step synthesis based on established procedures for analogous compounds. google.com

Formation of 2,5-Difluorobenzenethiolate Anions and Salts

Thiols are more acidic than their alcohol counterparts due to the larger size of the sulfur atom, which can better stabilize the negative charge of the conjugate base. pearson.comchemistrysteps.com The deprotonation of 2,5-difluorobenzenethiol results in the formation of the this compound anion, a potent nucleophile. pearson.comnih.gov This conversion is readily achieved by treating the thiol with a suitable base. youtube.com

The choice of base depends on the reaction conditions and the desired salt. Common bases include alkali metal hydroxides (e.g., NaOH, KOH) and alkoxides (e.g., sodium methoxide). youtube.comresearchgate.net The reaction is typically a fast proton transfer that proceeds to completion, especially when a strong base is used. youtube.com The resulting thiolate salt can be used in situ for subsequent reactions or isolated if necessary.

| Reactant | Base | Solvent | Product |

| 2,5-Difluorobenzenethiol | Sodium hydroxide (B78521) (NaOH) | Water or Ethanol | Sodium this compound |

| 2,5-Difluorobenzenethiol | Sodium methoxide (B1231860) (NaOMe) | Tetrahydrofuran (THF) or Methanol | Sodium this compound |

This table illustrates the general reaction for forming thiolate salts. youtube.comresearchgate.net

Synthesis of Organochalcogen Compounds Utilizing this compound

The this compound anion is a soft nucleophile that readily reacts with various soft electrophiles. tandfonline.comnih.gov This reactivity is harnessed in the synthesis of a diverse range of organochalcogen compounds, particularly thioethers and thioesters.

Synthesis of Thioethers (Sulfides): Aryl thioethers are synthesized via the nucleophilic substitution reaction of this compound with an alkyl halide (e.g., methyl iodide, ethyl bromide) or other suitable electrophile. organic-chemistry.orgthieme-connect.com This Sₙ2 reaction proceeds efficiently, forming a new carbon-sulfur bond. youtube.com Transition-metal catalysis, often with palladium or nickel, can also be employed to couple the thiolate with aryl halides or triflates to form diaryl sulfides. organic-chemistry.orgrsc.org

| Nucleophile | Electrophile | Catalyst/Conditions | Product Class |

| Sodium this compound | Methyl iodide | THF, room temperature | Alkyl aryl thioether |

| Sodium this compound | Benzyl bromide | DMF, room temperature | Alkyl aryl thioether |

| Sodium this compound | 4-Bromotoluene | Pd or Ni catalyst, ligand, base | Diaryl thioether |

This table provides examples of thioether synthesis using an aryl thiolate. chemistrysteps.comorganic-chemistry.org

Synthesis of Thioesters: Thioesters can be prepared by the reaction of this compound with an acylating agent, such as an acyl chloride. wikipedia.org This reaction is a nucleophilic acyl substitution where the thiolate displaces the chloride from the carbonyl group. Alternatively, thioesters can be formed by the direct condensation of 2,5-difluorobenzenethiol with a carboxylic acid using a dehydrating agent. wikipedia.org More recent methods involve the photochemical, thiol-free synthesis of thioesters from aryl halides and carboxylic acids, showcasing the evolving landscape of thioester preparation. researchgate.netunibo.itresearchgate.net

| Nucleophile/Thiol | Electrophile/Acid | Coupling/Activating Agent | Product Class |

| Sodium this compound | Acetyl chloride | N/A (direct reaction) | Thioester |

| 2,5-Difluorobenzenethiol | Benzoic acid | Dicyclohexylcarbodiimide (DCC) | Thioester |

This table shows common methods for synthesizing thioesters from thiols or thiolates. wikipedia.org

Lack of Specific Research Data Precludes Comprehensive Article on this compound Coordination Chemistry

A comprehensive English-language article detailing the coordination chemistry of the specific chemical compound this compound, as outlined by the user's detailed request, cannot be generated at this time due to a significant lack of available scientific literature and research data focusing on this particular ligand.

Extensive searches for the synthesis, structural characterization, and properties of metal complexes involving this compound have yielded insufficient specific information to create a thorough and scientifically accurate article that adheres strictly to the provided outline. The existing body of research on fluorinated thiolates is broad, but detailed studies on the 2,5-difluoro substituted variant are not readily found in the public domain.

The user's request specified a detailed structure, including sections on coordination with platinum group metals (Pt, Pd, Ru, Os, Rh, Ir), other transition metals (Cu, Ag, Ni, Co, Ga), the influence of fluorine substituents, stabilization of metal oxidation states, and the formation of supramolecular architectures. To populate these sections with the required level of detail, such as research findings and data tables, would necessitate access to peer-reviewed studies that specifically investigate the this compound ligand.

While general principles of coordination chemistry and knowledge of related fluorinated benzenethiolate (B8638828) complexes could be used to infer potential properties and behaviors of this compound complexes, the resulting article would be speculative and would not meet the instruction to be "based on diverse sources" and "scientifically accurate" with "detailed research findings." Furthermore, it would violate the strict negative constraint of not introducing information outside the explicit scope of the specified sections for this particular compound.

Coordination Chemistry of 2,5 Difluorobenzenethiolate

Supramolecular Architectures Involving 2,5-Difluorobenzenethiolate Complexes

Investigation of π–π Stacking and Other Non-Covalent Interactions

The presence of fluorine atoms on the aromatic ring of this compound significantly modulates its electronic properties, influencing the nature and strength of non-covalent interactions within its coordination complexes. While specific crystallographic studies on this compound complexes are not extensively documented in publicly available literature, valuable insights can be extrapolated from closely related fluorinated thiolates.

Research on metal complexes of analogous fluorinated thiolates, such as 2,3,5,6-tetrafluorobenzenethiolate, has demonstrated the prominent role of π–π stacking interactions in their solid-state structures. These interactions, arising from the overlap of π-orbitals between adjacent aromatic rings, are a key driving force in the self-assembly of molecules. The introduction of electron-withdrawing fluorine atoms can enhance these interactions, leading to the formation of well-ordered supramolecular arrays.

Hydrogen Bonds: Although the this compound ligand itself lacks strong hydrogen bond donors, the potential for C–H···F and C–H···S hydrogen bonds exists, which can contribute to the stability of the crystal lattice.

van der Waals Forces: These ubiquitous interactions, though individually weak, collectively play a significant role in the close packing of molecules.

Halogen Bonds: The fluorine atoms of the ligand can potentially participate in halogen bonding (C–F···X), where X is a nucleophilic atom, further influencing the crystal architecture.

The interplay of these various non-covalent interactions results in a complex energy landscape where the final crystal structure represents a thermodynamic minimum. The subtle balance between these forces can lead to the formation of diverse and intricate supramolecular motifs.

Table 1: Key Non-Covalent Interactions in Aromatic Systems

| Interaction Type | Description | Typical Energy Range (kJ/mol) |

| π–π Stacking | Attractive interaction between aromatic rings. | 2-10 |

| Hydrogen Bonding | Interaction between a hydrogen atom and an electronegative atom (e.g., F, O, N). | 5-30 |

| van der Waals Forces | Weak, non-specific attractive or repulsive forces between molecules. | <5 |

| Halogen Bonding | Non-covalent interaction involving a halogen atom as an electrophilic species. | 5-25 |

Crystal Engineering Principles Applied to this compound Systems

Crystal engineering is the rational design of crystalline solids with desired properties, based on an understanding of intermolecular interactions. The this compound ligand, with its defined geometry and potential for specific non-covalent interactions, serves as a promising building block, or "tecton," for the construction of novel coordination polymers and metal-organic frameworks (MOFs).

The primary principles of crystal engineering applied to systems involving this ligand would focus on:

Supramolecular Synthons: Identifying reliable and predictable patterns of intermolecular interactions. For this compound, the π–π stacking of the fluorinated aromatic rings could be considered a key synthon for directing the assembly of one-, two-, or three-dimensional networks.

Ligand Design: The strategic placement of the fluorine atoms at the 2 and 5 positions influences the ligand's symmetry and electronic distribution. This, in turn, affects its coordination behavior with metal centers and the geometry of the resulting supramolecular architecture.

By systematically varying the metal center and co-ligands, it is theoretically possible to tune the dimensionality and porosity of materials constructed from this compound. For instance, the use of linear metal connectors could favor the formation of one-dimensional chains, while metal nodes with higher connectivity could lead to the generation of porous two- or three-dimensional frameworks.

Table 2: Components in the Crystal Engineering of this compound Complexes

| Component | Role in Crystal Engineering |

| This compound | Primary building block (tecton) providing directionality and specific non-covalent interaction sites (π-stacking, C-H···F). |

| Metal Ion | Node connecting the ligands, defining the overall geometry and dimensionality of the network. |

| Co-ligands | Ancillary ligands that can modify the coordination environment of the metal and introduce additional functionalities or interaction sites. |

| Solvent | Can influence crystal growth and may be incorporated into the crystal lattice, affecting the final structure. |

Reactivity and Mechanistic Investigations Involving 2,5 Difluorobenzenethiolate

Nucleophilic Aromatic Substitution (SNAr) Reactions Mediated by Thiolates

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for the functionalization of aromatic systems, particularly those bearing electron-withdrawing groups. In this reaction, a nucleophile attacks an electron-poor aromatic ring, leading to the substitution of a leaving group. The reaction typically proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. chemrxiv.orgorgsyn.orgresearchgate.net

Thiolate anions, including 2,5-difluorobenzenethiolate, are effective nucleophiles for SNAr reactions due to the high polarizability and nucleophilicity of the sulfur atom. When reacting with an activated aryl halide or sulfonate, the this compound anion attacks the carbon atom bearing the leaving group. The presence of strong electron-withdrawing groups (such as nitro groups) ortho or para to the leaving group is crucial as they stabilize the anionic Meisenheimer intermediate through resonance, which is generally the rate-determining step. orgsyn.orgmdpi.com

The general mechanism for an SNAr reaction involving a thiolate is depicted below:

Nucleophilic Attack: The thiolate attacks the electrophilic carbon on the aromatic ring, forming a C-S bond and breaking the aromaticity to create the Meisenheimer complex.

Stabilization: The negative charge of the intermediate is delocalized across the aromatic system and stabilized by electron-withdrawing groups.

Elimination: The leaving group is expelled, and the aromaticity of the ring is restored, yielding the final aryl sulfide product.

| Table 1: Key Factors in SNAr Reactions with Thiolates | |

|---|---|

| Component | Role and Characteristics |

| Nucleophile | Thiolate anion (e.g., this compound). Acts as the electron-pair donor. |

| Aromatic Substrate | Must be electron-poor. Requires at least one strong electron-withdrawing group (e.g., -NO₂, -CN, -CF₃) positioned ortho or para to the leaving group. |

| Leaving Group | Typically a halide (F, Cl, Br, I) or a sulfonate. Fluorine is often a highly effective leaving group in this context. |

| Solvent | Polar aprotic solvents (e.g., DMSO, DMF, THF) are commonly used to solvate the cation and leave the nucleophile reactive. mdpi.com |

Transition Metal-Catalyzed Arylation Processes with Thiolate Anions (e.g., Palladium-mediated)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-sulfur bonds, providing access to diaryl sulfides under milder conditions than traditional methods. nih.gov Palladium-catalyzed reactions, in particular, are widely employed for this transformation. nih.gov In these processes, this compound can act as a nucleophilic coupling partner for various aryl electrophiles, such as aryl halides or triflates.

The general catalytic cycle for a palladium-catalyzed C-S cross-coupling reaction typically involves three key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate.

Transmetalation (or Nucleophilic Substitution): The thiolate anion coordinates to the palladium center and displaces the halide. In the case of using a neutral thiol, a base is required to facilitate this step by deprotonating the thiol.

Reductive Elimination: The two organic fragments (the aryl group from the electrophile and the arylthiolate group) are eliminated from the palladium center, forming the desired diaryl sulfide product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

A variety of palladium precursors and ligands can be used to facilitate this transformation. The choice of ligand is critical, as it influences the stability, reactivity, and efficiency of the catalyst. Bulky, electron-rich phosphine ligands are often employed to promote the oxidative addition and reductive elimination steps. This methodology is highly valued for its broad functional group tolerance and applicability to a wide range of substrates. nih.govnih.gov

| Table 2: Typical Components for Palladium-Mediated C-S Coupling | |

|---|---|

| Component | Example/Function |

| Palladium Source | Pd(dba)₂, Pd(OAc)₂, Pd₂(dba)₃. Precursors that generate the active Pd(0) species in situ. |

| Ligand | NiXantPhos, XPhos, dppf. Stabilizes the catalyst and modulates its reactivity. nih.gov |

| Aryl Electrophile | Aryl bromides, iodides, or triflates. |

| Thiolate Source | 2,5-Difluorobenzenethiol (B1350833) (with a base) or its pre-formed salt. |

| Base | NaN(SiMe₃)₂, K₂CO₃, Cs₂CO₃. Used to deprotonate the thiol or facilitate the catalytic cycle. nih.gov |

| Solvent | Toluene, Dioxane, CPME. nih.gov |

Activation of C-Aryl–F Bonds using this compound Systems

The carbon-fluorine bond is the strongest single bond to carbon, making its activation a significant chemical challenge. However, the selective functionalization of C-F bonds offers a powerful strategy for synthesizing partially fluorinated molecules from readily available polyfluorinated feedstocks. While this compound is often used for its nucleophilic sulfur, systems involving this and other thiolates can also participate in the activation of C-F bonds on other molecules through various mechanistic pathways.

One strategy for cleaving inert C-F bonds involves single-electron transfer (SET) to the aryl fluoride. This process generates a radical anion, which can then rapidly eliminate a fluoride ion to produce an aryl radical. This aryl radical is a highly reactive intermediate that can be trapped by a hydrogen atom source or participate in subsequent bond-forming reactions.

Photocatalysis is a particularly mild and effective method for initiating such SET processes. In a typical reductive quenching cycle, a photocatalyst is excited by visible light and then reduced by a sacrificial electron donor. This generates a more potent single-electron reductant that can reduce the aryl fluoride, initiating the C-F cleavage cascade. While direct evidence for this compound as a primary electron donor in this context is not established, thiolates can be oxidized to thiyl radicals, suggesting they could play a role in redox-neutral or oxidative quenching cycles. More commonly, a thiolate might serve as a ligand on a photocatalyst or as a hydrogen-atom donor to the resulting aryl radical.

Transition metals can activate C-F bonds, typically through oxidative addition of the C-F bond to a low-valent metal center. This process is more challenging than with other aryl halides but has been achieved with specialized catalytic systems, often employing nickel, palladium, or rhodium.

In such systems, this compound could potentially play a role as a ligand. The electronic properties of the thiolate ligand could modulate the reactivity of the metal center, enhancing its ability to undergo oxidative addition into a C-F bond. By tuning the electronic environment of the catalyst, it may be possible to achieve selective C-F bond activation over other potentially reactive sites in a molecule. Following C-F bond cleavage, the resulting aryl-metal-fluoride intermediate can undergo further reactions, such as cross-coupling with other reagents, to achieve the desired functionalization.

Role as a Building Block in Complex Chemical Syntheses

The 2,5-difluorophenylthio moiety is a valuable structural unit in medicinal chemistry and materials science. Its incorporation can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and electronic characteristics. Therefore, this compound serves as a key building block for introducing this specific motif into more complex molecular architectures.

The transition metal-catalyzed C-S coupling reactions discussed previously (Section 4.2) represent a primary strategy for utilizing this compound in synthesis. By coupling this thiolate with functionalized aryl or heteroaryl halides, complex diaryl sulfides can be constructed. These diaryl sulfides often form the core of biologically active molecules or advanced materials. nih.gov For example, the synthesis of novel heterocyclic compounds, which are prevalent in pharmaceuticals, can be achieved through the arylation of a thiol, introducing the 2,5-difluorophenylthio group.

The synthesis of 2,5-diaryl-1,3,4-oxadiazoles, a class of compounds with important biological activities, can be achieved through direct arylation reactions where a 2,5-difluorophenylthio group could be part of one of the aryl rings. Similarly, the construction of 2,5-diaryl furans, which are used as medicinal building blocks and in optoelectronic materials, can involve precursors functionalized with the 2,5-difluorophenylthio moiety. chemrxiv.org The ability to strategically place this fluorinated group allows chemists to fine-tune the properties of the final molecule for a specific application, highlighting the importance of this compound as a versatile synthetic tool.

Catalytic Applications of 2,5 Difluorobenzenethiolate and Its Metal Complexes

Homogeneous Catalysis Employing 2,5-Difluorobenzenethiolate Ligands

Homogeneous catalysis offers the advantage of high selectivity and activity due to well-defined active sites at the molecular level. The electronic modifications imparted by the fluorine atoms in this compound ligands can tune the reactivity of metal centers in various catalytic transformations.

Catalytic Transformations (e.g., Hydrogenation, Isomerization)

While specific studies detailing the use of this compound in homogeneous hydrogenation and isomerization are not extensively documented in publicly available research, the principles of ligand design in catalysis allow for informed predictions. In transition metal-catalyzed reactions, such as the hydrogenation of alkenes, the electronic nature of the ligands plays a crucial role. libretexts.org For instance, in rhodium-catalyzed hydrogenation, electron-withdrawing ligands can enhance the catalytic activity by stabilizing the metal center in higher oxidation states. The fluorine atoms in the this compound ligand would be expected to decrease the electron density on the sulfur atom, thereby influencing the electronic environment of the metal center to which it is coordinated.

Similarly, in alkene isomerization reactions, which can proceed through either a metal-hydride addition-elimination mechanism or an allyl intermediate pathway, the ligand's electronic properties are key. libretexts.org The electron-withdrawing nature of this compound could favor the formation of more electrophilic metal centers, potentially enhancing their reactivity towards olefinic substrates. Research on the isomerization of functionalized olefins has demonstrated the importance of the catalyst's electronic and steric properties in controlling the reaction's efficiency and selectivity. nih.govnih.gov

A general overview of homogeneous hydrogenation of furans has shown that various rhodium and iridium complexes are effective, with ligand structure being a key determinant of enantioselectivity. researchgate.net Although not specifically mentioning this compound, these studies underscore the potential for fluorinated thiolates to serve as ligands in such transformations.

Elucidation of Catalytic Mechanisms and Reaction Pathways

The elucidation of catalytic mechanisms is fundamental to the rational design of improved catalysts. While direct mechanistic studies on this compound complexes are scarce, the general mechanisms of related catalytic systems provide a framework for understanding their potential reaction pathways. For example, the mechanism of fumarate (B1241708) reduction by Complex II enzymes involves a two-step process with a hydride transfer followed by a proton transfer, highlighting the intricate electronic and structural requirements of the active site. nih.gov

In the context of homogeneous catalysis, computational studies, such as Density Functional Theory (DFT) calculations, are invaluable for mapping out reaction energy profiles. For the isomerization of olefins catalyzed by palladium complexes, DFT calculations have been used to compare dinuclear and mononuclear catalytic cycles and to understand catalyst deactivation pathways. nih.gov Similar computational approaches could be applied to this compound-metal complexes to predict their catalytic behavior and to elucidate the electronic effects of the fluorine substituents on the stability of intermediates and transition states.

Heterogeneous Catalysis Derived from this compound Precursors

Heterogeneous catalysts are widely used in industrial processes due to their ease of separation and recyclability. This compound can be employed as a precursor for the synthesis of catalytically active materials, either as a protecting ligand for metal nanoclusters or as a surface modifier.

Ligand-Protected Metal Nanoclusters as Active Catalytic Sites

Thiolate-protected metal nanoclusters have emerged as a new class of well-defined nanocatalysts. researchgate.netnih.gove3s-conferences.org The protecting ligands, such as this compound, play a crucial role in stabilizing the nanoclusters and can also influence their catalytic activity. The choice of support material for these nanoclusters can dramatically affect their structure and catalytic fate. chemeurope.com For instance, gold nanoclusters protected by organic ligands may either disintegrate or have their protective layer peel away depending on the support, thereby exposing the active metal core for catalysis. chemeurope.com

The catalytic performance of these nanoclusters is highly dependent on their size, composition, and the nature of the protecting ligand. mdpi.com Studies on bidentate thiol-protected Ag5Cu4 nanoclusters have shown their exceptional stability and high catalytic activity in Knoevenagel condensation reactions. rsc.orgresearchgate.net The electronic effects of the fluorine atoms in this compound would be expected to modulate the electronic properties of the underlying metal nanocluster, potentially enhancing its catalytic performance in various reactions. The table below summarizes the characteristics of some thiolate-protected metal nanoclusters, illustrating the diversity of these systems.

| Nanocluster Composition | Protecting Ligand(s) | Key Catalytic Application or Finding | Reference(s) |

| Au25 | Phosphine organic molecules | Support material interaction dictates catalyst structure. | chemeurope.com |

| Au25/CeO2 | Thiolates, Phosphines | Thiolate-protected clusters showed higher CO conversion. | nih.gov |

| Ag5Cu4 | Bidentate thiol | Enhanced Knoevenagel condensation. | rsc.orgresearchgate.net |

| [Ag44(SR)30]4- | Thiolate (SR) | Stable silver nanocluster with potential catalytic use. | rsc.org |

Surface Modification for Enhanced Catalytic Performance

The modification of catalyst surfaces with self-assembled monolayers (SAMs) of thiolates is a powerful strategy to tune their catalytic properties. rsc.org The formation of a SAM of this compound on a metal surface can alter its electronic structure, hydrophobicity, and steric environment, thereby influencing its interaction with reactants and enhancing catalytic performance.

The use of SAMs for electrostatic electrocatalysis has been demonstrated, where charged monolayers can significantly improve the electron transfer rates for redox couples. nih.govrsc.org While these studies did not use this compound specifically, the principle of using SAMs to control the electrode-solution interface is directly applicable. The electron-withdrawing fluorine atoms in this compound would create a dipole moment at the surface, which could be exploited to control the adsorption of reactants and intermediates in a catalytic cycle.

Electrocatalytic Studies Involving this compound Systems

Electrocatalysis is at the heart of many clean energy technologies, such as fuel cells and electrolyzers. The electronic properties of the electrode surface are paramount in determining the efficiency and selectivity of electrocatalytic reactions. Thiolate-protected metal nanoclusters and SAMs have been investigated for various electrocatalytic applications. researchgate.net

The use of SAMs of thiol compounds on gold electrodes has been shown to be effective for the determination of various analytes through electrochemical methods. nih.gov In a more direct catalytic application, SAMs can be used to enhance the stability of electrodes and to act as molecular electrocatalysts. nih.govrsc.org For instance, a SAM of a nickel(II) complex and a thiol on a gold electrode was used for the determination of catechin. nih.gov

Furthermore, studies on the self-assembly of monomercaptoundecahydro-closo-dodecaborate on a gold surface have provided insights into the formation and electrochemical properties of SAMs of bulky thiols. mdpi.com The steric and electronic effects of the this compound molecule would similarly influence the packing and electrochemical behavior of its SAM on an electrode surface, which could be harnessed for specific electrocatalytic processes. The electron-withdrawing nature of the difluorophenyl group could, for example, facilitate electron transfer to or from the electrode surface, a key step in many electrocatalytic reactions.

Advanced Spectroscopic Characterization of 2,5 Difluorobenzenethiolate Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, and Heteronuclear NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 2,5-difluorobenzenethiolate systems. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information about molecular structure, connectivity, and dynamics.

¹H NMR: In the ¹H NMR spectrum of a related compound, 1,2-difluorobenzene, the protons on the aromatic ring exhibit chemical shifts around 7.0-7.2 ppm. chemicalbook.com This region is characteristic of aromatic protons, and the specific shifts and coupling patterns can be used to confirm the substitution pattern of the benzene (B151609) ring.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. libretexts.org Due to the low natural abundance of the ¹³C isotope, broadband decoupling is often employed to simplify the spectrum by removing C-H coupling, resulting in a spectrum where each unique carbon atom appears as a singlet. libretexts.org The chemical shifts of the carbon atoms in this compound are influenced by the electronegative fluorine atoms and the sulfur substituent. libretexts.org Carbon atoms directly bonded to fluorine will show a large downfield shift, while the carbon attached to the thiol group will also have a characteristic chemical shift.

¹⁹F NMR: ¹⁹F NMR is a particularly powerful tool for studying fluorinated organic molecules due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. nih.gov The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, providing a detailed probe of the molecular structure. nih.gov In this compound, two distinct signals would be expected for the two non-equivalent fluorine atoms. The large chemical shift dispersion in ¹⁹F NMR helps in resolving complex spectra. nih.gov

Heteronuclear NMR: Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can be used to establish correlations between different nuclei, such as ¹H-¹³C or ¹H-¹⁹F. These experiments are invaluable for unambiguously assigning all the signals in the NMR spectra and confirming the connectivity of the atoms within the molecule.

Interactive Data Table: Representative NMR Data

| Nucleus | Chemical Shift (ppm) Range | Key Features |

| ¹H | 7.0 - 7.5 | Aromatic protons, complex splitting patterns due to H-H and H-F coupling. |

| ¹³C | 110 - 160 | Carbons attached to fluorine are significantly downfield. |

| ¹⁹F | -110 to -130 | Highly sensitive to the local electronic environment. |

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the various functional groups. vscht.cz Key vibrational modes include:

C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3000-3100 cm⁻¹. vscht.cz

C-F stretching: The C-F stretching vibrations are strong and typically found in the 1100-1400 cm⁻¹ region.

C-S stretching: The C-S stretching vibration is generally weaker and appears in the range of 600-800 cm⁻¹.

S-H stretching: If the thiol is in its protonated form, a weak S-H stretching band would be observed around 2550-2600 cm⁻¹.

Aromatic C=C stretching: These vibrations give rise to a series of bands in the 1450-1600 cm⁻¹ region. msu.edu

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The selection rules for Raman scattering are different from those for IR absorption, meaning that some vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum. For instance, the S-H and C-S stretching modes often give rise to distinct Raman signals. In a study of 2-amino-4,5-difluorobenzoic acid, both FT-Raman and FT-IR spectra were used to perform a detailed vibrational analysis. nih.gov

Interactive Data Table: Characteristic Vibrational Frequencies

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3000-3100 | IR, Raman |

| S-H Stretch | 2550-2600 | IR (weak), Raman |

| Aromatic C=C Stretch | 1450-1600 | IR, Raman |

| C-F Stretch | 1100-1400 | IR (strong) |

| C-S Stretch | 600-800 | IR, Raman |

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis (e.g., ESI-MS, FAB-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that is particularly useful for analyzing polar and fragile molecules. For this compound, ESI-MS in negative ion mode would be expected to show a prominent peak corresponding to the deprotonated molecule [M-H]⁻. The high-resolution capabilities of modern mass spectrometers allow for the determination of the exact mass, which can be used to confirm the elemental composition of the molecule.

Fast Atom Bombardment Mass Spectrometry (FAB-MS): FAB-MS is another soft ionization technique that can be used to analyze non-volatile compounds. Similar to ESI-MS, it would generate a molecular ion or a protonated/deprotonated molecular ion, allowing for the determination of the molecular weight.

Fragment Analysis: In addition to the molecular ion, mass spectrometry provides information about the fragmentation of the molecule. The fragmentation pattern of this compound would be expected to show characteristic losses of fragments such as SH, F, and HF, providing further confirmation of the structure.

X-ray Diffraction (XRD) and Single-Crystal X-ray Crystallography for Structural Determination

X-ray diffraction (XRD) techniques are the most powerful methods for determining the precise three-dimensional arrangement of atoms in a crystalline solid. youtube.com

Single-Crystal X-ray Crystallography: When a suitable single crystal of a this compound-containing compound can be grown, single-crystal X-ray crystallography can provide an unambiguous determination of its molecular structure. rigaku.comnih.gov This technique yields precise bond lengths, bond angles, and torsion angles, as well as information about the packing of the molecules in the crystal lattice. rigaku.comrsc.org The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. youtube.com

Powder X-ray Diffraction (PXRD): If single crystals are not available, powder X-ray diffraction can be used to analyze the crystalline nature of a solid sample. While PXRD does not provide the same level of detail as single-crystal analysis, it can be used to identify the crystalline phases present in a sample and to determine the unit cell parameters.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule. libretexts.orgmsu.edu The absorption of UV or visible light causes an electron to be promoted from a lower energy molecular orbital to a higher energy one. libretexts.org

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions within the aromatic ring. libretexts.org The presence of the sulfur and fluorine substituents will influence the energy of these transitions and thus the wavelength of maximum absorption (λmax). libretexts.org The conjugation of the sulfur lone pairs with the aromatic system can lead to additional absorption bands. The solvent used can also affect the position and intensity of the absorption bands. nih.gov

Interactive Data Table: Expected UV-Vis Absorption

| Transition Type | Expected λmax (nm) | Notes |

| π → π | 200 - 300 | Characteristic of the aromatic system. |

| n → π | > 300 | Possible due to sulfur lone pairs, often weaker. |

Advanced Characterization Techniques for Ligand-Modified Surfaces

When this compound is used as a ligand to modify surfaces, such as those of nanoparticles, a variety of specialized techniques are employed to characterize the resulting system.

These techniques can provide information about the binding of the ligand to the surface, the ordering and orientation of the ligand molecules, and the effect of the ligand on the properties of the surface. For example, in a study of thiol-modified copper nanoparticles, in-situ Raman spectroscopy was used to observe shifts in the C-S and Cu-S vibrational frequencies, providing evidence for the interaction between the thiol ligands and the copper surface. scholaris.ca Inductively coupled plasma (ICP) measurements can be used to determine the surface coverage of the thiol ligands. scholaris.ca

Other techniques that can be applied to study ligand-modified surfaces include X-ray photoelectron spectroscopy (XPS), which can provide information about the elemental composition and chemical states of the surface atoms, and scanning tunneling microscopy (STM), which can be used to visualize the arrangement of the ligand molecules on the surface at the atomic scale.

Computational Chemistry and Theoretical Modeling of 2,5 Difluorobenzenethiolate Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. nih.gov It is particularly effective for calculating the properties of molecules like 2,5-difluorobenzenethiolate, offering a balance between accuracy and computational cost. nih.gov

DFT calculations are instrumental in determining the geometric and electronic structures of this compound. By employing functionals such as B3LYP or PBE with appropriate basis sets (e.g., 6-311G(d,p) or LANL2DZ for systems including metals), researchers can optimize the molecular geometry and compute key electronic properties. nih.govresearchgate.net The fluorine substituents on the phenyl ring significantly influence the molecule's electronic properties by withdrawing electron density, which can be quantified through analysis of the molecular orbitals and charge distribution.

The reactivity of this compound can be explored using conceptual DFT, which defines chemical concepts such as electronegativity, hardness, and softness. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this context. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. mdpi.com For this compound, the electron-withdrawing fluorine atoms are expected to lower the HOMO energy level, affecting its interaction with other species, particularly metal surfaces.

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, provides further details on charge transfer and hyperconjugative interactions within the molecule. mdpi.com For instance, NBO analysis can quantify the delocalization of charge from the phenyl ring to the sulfur atom and how this is modulated by the fluorine substituents. mdpi.com

| Property | Calculated Value | Method/Basis Set | Significance |

| HOMO Energy | -6.5 eV (estimated) | B3LYP/6-311++G | Electron-donating capability |

| LUMO Energy | -1.2 eV (estimated) | B3LYP/6-311++G | Electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV (estimated) | B3LYP/6-311++G | Chemical reactivity and stability |

| Dipole Moment | ~2.0 D (estimated) | B3LYP/6-311++G | Polarity and intermolecular interactions |

Molecular Dynamics (MD) Simulations of Thiolate-Based Systems

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.gov This technique is particularly valuable for studying the behavior of this compound in condensed phases, such as in solution or as part of a self-assembled monolayer (SAM).

In the context of SAMs on metal surfaces like gold, MD simulations can reveal the packing structure, orientation, and conformational dynamics of the thiolate molecules. nih.govillinois.edu By simulating a system containing a gold slab and multiple this compound molecules, researchers can observe the self-assembly process and the resulting monolayer structure. nih.gov The simulations can provide data on tilt angles of the aromatic rings with respect to the surface normal, the thickness of the monolayer, and the lateral arrangement of the molecules.

MD simulations also allow for the investigation of the dynamic response of these systems to external stimuli. For example, simulations can model the conformational transitions in a SAM under an applied electric field or mechanical stress. nih.gov The results can elucidate how the collective behavior of the thiolate molecules governs the macroscopic properties of the interface, such as friction and adhesion. nih.govillinois.edu These simulations typically employ force fields like AMBER or CHARMM, which are parameterized to reproduce experimental data or quantum mechanical calculations. nih.gov

| Simulation Parameter | Typical Value/Condition | Information Gained |

| System Size | 100-500 thiolate molecules on a gold slab | Packing density, monolayer defects |

| Simulation Time | 100 ns - 1 µs | Equilibrium structure, conformational changes |

| Temperature | 300 K | Thermal motion, phase behavior |

| Force Field | AMBER, CHARMM | Interatomic interactions, potential energy surface |

| Ensemble | NVT, NPT | Thermodynamic properties |

Note: This table presents typical parameters for MD simulations of aromatic thiol SAMs, which would be applicable to studies of this compound.

Theoretical Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters for this compound, providing a powerful tool for interpreting experimental spectra. DFT and time-dependent DFT (TD-DFT) are commonly used for this purpose.

Vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated by performing a frequency analysis on the optimized geometry of the molecule. mdpi.com The theoretical spectrum can then be compared with experimental data to assign the observed vibrational modes to specific atomic motions within the molecule. mdpi.comfigshare.com For this compound, characteristic vibrational modes would include C-F stretching, C-S stretching, and various aromatic ring vibrations. The calculated frequencies are often scaled by an empirical factor to improve agreement with experimental values. mdpi.com

TD-DFT calculations can predict the electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states. researchgate.net This allows for the assignment of absorption bands to specific electronic transitions, such as π→π* transitions within the aromatic ring. The presence of fluorine atoms and the sulfur atom will influence the energies of these transitions.

| Spectroscopic Parameter | Predicted Value (cm⁻¹) (Estimated) | Vibrational Assignment |

| C-S Stretch | ~700 | Stretching of the carbon-sulfur bond |

| C-F Stretch | ~1250 | Asymmetric stretching of carbon-fluorine bonds |

| Aromatic C=C Stretch | ~1450-1600 | In-plane stretching of the benzene (B151609) ring |

| C-H In-plane Bend | ~1000-1100 | In-plane bending of C-H bonds on the ring |

Note: The vibrational frequencies are hypothetical estimates for this compound based on known ranges for these functional groups. Precise values would require specific DFT calculations.

Quantum Chemical Analysis of Ligand-Metal Bonding and Interactions

Understanding the bonding between this compound and metal surfaces, particularly gold, is crucial for its application in nanotechnology and materials science. Quantum chemical calculations, primarily using DFT, are essential for characterizing this ligand-metal interaction.

When this compound adsorbs on a gold surface, it typically forms a strong sulfur-gold bond. DFT calculations can model this by placing the thiolate on a small gold cluster (e.g., Au₃₂) or a periodic gold slab. rsc.org These calculations can determine the optimal adsorption geometry, including the Au-S bond length and the orientation of the phenyl ring relative to the surface. rsc.org

| Interaction Parameter | Typical Calculated Value | Significance |

| Au-S Bond Length | ~2.4 Å | Strength and nature of the chemisorption bond |

| Adsorption Energy | -0.5 to -1.5 eV | Stability of the molecule on the surface |

| Charge Transfer | ~0.1-0.3 e⁻ (from molecule to surface) | Electronic modification of the surface and molecule |

| Ring-Surface Distance | ~3.0-3.5 Å | Strength of non-covalent π-Au interactions |

Note: This table provides typical ranges for aromatic thiols on gold surfaces, as found in the literature for analogous systems. nih.govrsc.org These values provide a reasonable estimate for what would be expected for this compound.

Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful approach to investigate the mechanisms of chemical reactions involving this compound. DFT calculations can be used to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states. rsc.org

For example, the formation of a self-assembled monolayer of this compound on a gold surface involves the oxidative addition of the S-H bond of the corresponding thiol (2,5-difluorobenzenethiol) to the gold surface. DFT calculations can model the reaction pathway for this process, determining the activation energy barrier for S-H bond cleavage. rsc.orgresearchgate.net This provides insight into the kinetics of monolayer formation.

By locating the transition state structure for a given reaction step, one can calculate the activation energy, which is the energy difference between the transition state and the reactants. rsc.org This information is vital for understanding the reaction rate and how it might be influenced by factors such as temperature or the presence of a catalyst. For reactions involving this compound, such as its role in surface functionalization or as a ligand in a catalytic cycle, modeling the reaction mechanism can provide a level of detail that is often inaccessible through experimental means alone. researchgate.net

Emerging Applications and Future Research Directions in 2,5 Difluorobenzenethiolate Chemistry

Integration of 2,5-Difluorobenzenethiolate into Advanced Materials Science

The unique electronic profile of this compound, derived from the electron-withdrawing nature of its fluorine substituents, makes it a compelling candidate for use in advanced materials. Its applications span from surface engineering of electronic components to the development of sophisticated nanomaterials.

Organic thin-film transistors (OTFTs) are foundational components for the next generation of flexible and low-cost electronics. researchgate.net The performance of these devices is critically dependent on the efficiency of charge injection from the metal electrodes (typically gold) to the organic semiconductor layer. researchgate.net Surface engineering of these electrodes with self-assembled monolayers (SAMs) is a key strategy to enhance device performance.

Aromatic thiols are ideal for forming SAMs on gold surfaces due to the strong, spontaneous bond formed between sulfur and gold. rsc.orgrsc.org The introduction of fluorine atoms to the aromatic ring, as seen in compounds like pentafluorobenzenethiol (PFBT), has been shown to modify the work function of the gold electrode. researchgate.net This modification can reduce the energy barrier for charge injection, leading to improved performance in OTFTs. researchgate.net this compound, as a member of this class of fluorinated aromatic thiols, is explored for similar purposes. By forming a SAM, it can systematically tune the interfacial electronic properties, which is crucial for optimizing the performance of devices like OTFTs.

Table 1: Comparison of Fluorinated Aromatic Thiols in OTFT Surface Modification

| Compound | Number of Fluorine Atoms | Observed/Potential Effect on Au Electrode | Reference |

| Pentafluorobenzenethiol (PFBT) | 5 | Modifies work function, reduces charge injection barrier. | researchgate.net |

| This compound | 2 | Potential to tune surface work function for optimized charge injection. | |

| 4-Fluorothiophenol | 1 | Alters surface dipole and electronic properties. |

The functionalization of nanoparticles to create novel hybrid materials is a rapidly advancing field with applications in sensing, catalysis, and biomedicine. ucl.ac.ukmedcomadvance.com Thiols are among the most common ligands used to stabilize nanoparticles, especially those made of noble metals like gold, and to impart specific functionalities to their surfaces. ucl.ac.ukyoutube.com

The process typically involves the synthesis of inorganic nanoparticle cores, which are then coated with thiol-containing organic molecules. ucl.ac.uk The thiol's sulfur headgroup anchors the molecule to the nanoparticle surface, while the rest of the molecule forms a functional corona. This compound can be employed in this "grafting-to" approach to create nanoparticles with a fluorinated surface. The presence of fluorine can introduce useful properties such as altered hydrophobicity and unique electronic characteristics, making these hybrid systems potentially useful in applications ranging from advanced sensors to new catalytic platforms.

Table 2: Components of a this compound-Based Hybrid Nanosystem

| Component | Material Example | Function |

| Nanoparticle Core | Gold (Au), Iron Oxide (Fe₃O₄) | Provides the structural base and primary physical properties (e.g., plasmonic, magnetic). |

| Ligand | This compound | Forms a self-assembled monolayer on the core, providing stability and a fluorinated surface. |

| Potential Application | Chemical Sensors, Catalysis | The fluorinated surface can modulate interactions with target molecules or influence catalytic activity. |

Chemical Methodologies for Bio-conjugation and Bioinorganic Applications

Bioconjugation is the chemical process of linking two or more molecules, where at least one is a biomolecule, such as a protein or a peptide. vectorlabs.com This technique is fundamental for developing diagnostic tools, therapeutic agents, and for studying biological processes. Thiol groups (-SH) are frequently targeted for bioconjugation due to their ability to react specifically with a variety of other functional groups to form stable covalent bonds. vectorlabs.com

The strategic inclusion of fluorine in drug molecules is a well-established method in medicinal chemistry to enhance properties like metabolic stability, binding affinity, and bioavailability. this compound possesses both a reactive thiol group suitable for bioconjugation and fluorine atoms that can beneficially modify a biomolecule's properties. It can be attached to proteins or other biomolecules using established thiol-reactive chemistries, such as reactions with maleimides or haloacetamides. The resulting fluorinated bioconjugate could exhibit enhanced stability or novel biological activity, opening new possibilities in bioinorganic chemistry and drug development.

Table 3: Common Thiol-Reactive Chemical Groups for Bioconjugation

| Thiol-Reactive Group | Resulting Covalent Bond | Key Features |

| Maleimide | Thioether | Highly selective for thiols at neutral pH. |

| Iodoacetamide | Thioether | Reacts with thiols to form a stable bond. |

| Pyridyl disulfide | Disulfide | Forms a reversible disulfide bond, useful for drug release mechanisms. |

Prospective Research Avenues and Methodological Advancements

The potential of this compound is far from fully realized, and several research avenues warrant further exploration. A primary focus should be the systematic investigation of its performance in electronic devices. While the behavior of other fluorinated thiols provides a strong rationale, empirical studies are needed to quantify how the specific 2,5-difluoro substitution pattern impacts the work function of electrodes and the resulting charge transport characteristics in OTFTs.

In nanomaterials science, future work should involve the synthesis and detailed characterization of nanoparticles functionalized with this compound. Research could explore how the fluorinated surface influences the colloidal stability, catalytic activity, and sensing capabilities of these hybrid nanomaterials.

Furthermore, in the realm of biotechnology, the development of novel bioconjugation strategies utilizing this compound as a building block is a promising direction. This includes creating new fluorinated probes for biological imaging or developing therapeutic protein-drug conjugates with enhanced stability and efficacy. Investigating the bioinorganic chemistry of metal complexes containing this ligand could also lead to new catalysts or therapeutic agents. Methodological advancements would focus on creating more efficient and site-specific ways to incorporate this and similar fluorinated moieties into complex biological systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.